7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene
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Overview
Description
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is a brominated derivative of bicyclo[4.2.0]octa-1,3,5,7-tetraene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the bicyclic framework. The molecular formula of this compound is C8H5Br, and it has a molecular weight of 181.032 g/mol .
Preparation Methods
The synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5,7-tetraene. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the bicyclic system .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with various biomolecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene can be compared with other similar compounds such as:
4-Bromobenzocyclobutene: This compound has a similar brominated bicyclic structure but differs in the position of the bromine atom and the overall ring system.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another brominated derivative with a slightly different ring structure and bromine position.
The uniqueness of 7-Bromobicyclo[42
Properties
IUPAC Name |
7-bromobicyclo[4.2.0]octa-1(8),2,4,6-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c9-8-5-6-3-1-2-4-7(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOFZAWKFBCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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